molecular formula C25H16N4 B13760363 6-(1H-Indol-3-yl)-4-phenyl-2,3'-bipyridine-5-carbonitrile CAS No. 1194024-92-4

6-(1H-Indol-3-yl)-4-phenyl-2,3'-bipyridine-5-carbonitrile

Cat. No.: B13760363
CAS No.: 1194024-92-4
M. Wt: 372.4 g/mol
InChI Key: FFBZGKBRSWPBSS-UHFFFAOYSA-N
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Description

6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the bipyridine and carbonitrile groups through various organic reactions, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring is known to interact with multiple receptors and enzymes, leading to a range of biological effects . For example, it can bind to DNA and proteins, modulating their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile is unique due to its complex structure, which combines the indole ring with bipyridine and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

1194024-92-4

Molecular Formula

C25H16N4

Molecular Weight

372.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-4-phenyl-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C25H16N4/c26-14-21-20(17-7-2-1-3-8-17)13-24(18-9-6-12-27-15-18)29-25(21)22-16-28-23-11-5-4-10-19(22)23/h1-13,15-16,28H

InChI Key

FFBZGKBRSWPBSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CNC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

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